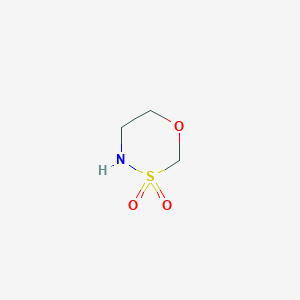

1,3,4-Oxathiazinane 3,3-dioxide

Übersicht

Beschreibung

1,3,4-Oxathiazinane 3,3-dioxide is a heterocyclic compound with the molecular formula C3H7NO3S . It has been synthesized and studied for various applications, including its potential as an intermediate in pharmaceutical synthesis and as a component in energetic materials.

Synthesis Analysis

The synthesis of 1,3,4-oxathiazinane 3,3-dioxides can be achieved through different methods. One approach involves the reaction of 1,3-oxathiolium salts with nitrogen-containing reagents, leading to the formation of 1,4,2-oxathiazines. Another method reported the synthesis of a derivative of 1,3,4-oxathiazinane 3,3-dioxide from D- and L-serine .Molecular Structure Analysis

The molecular structure of 1,3,4-oxathiazinane 3,3-dioxide derivatives has been characterized using various techniques. For instance, X-ray crystallographic analysis has been used to confirm the structure of related compounds. Molecular mechanic calculations have also been employed to compare the stability of different conformations.Chemical Reactions Analysis

The reactivity of 1,3,4-oxathiazinane 3,3-dioxides and related compounds has been explored in several studies. These compounds can undergo various chemical reactions, including ring expansion and functionalization.Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxathiazinane 3,3-dioxides are influenced by their heterocyclic structure. These compounds have been found to exhibit interesting properties such as high thermal stability and glass transition temperatures.Wissenschaftliche Forschungsanwendungen

Synthesis of Oxathiazinanes

Recent investigations have been conducted on the synthesis of oxathiazinanes by sulfamate ester cyclization . The intramolecular C–H bond amination reaction of sulfamate ester derivatives forms 1,2,3-oxathiazine-2,2-diones and 5,6-dihydro-1,2,3-oxathiazinane-2,2-diones . This research field was opened by Du Bois and coworkers in the early 2000s, who developed a rhodium-catalyzed C–H bond amination approach toward the synthesis of cyclic sulfamidates from acyclic sulfamate esters .

Biological Activity in Medicine

1,3,4-Oxathiazinane 3,3-dioxide derivatives have shown potential biological effects in medicine . Many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These compounds could be used in the future in medicine based on their biological activity .

Biological Activity in Agriculture

In addition to their medical applications, 1,3,4-oxathiazinane 3,3-dioxide derivatives also have potential applications in agriculture . Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity .

Saturated Bicyclic Sultams

1,3,4-Oxathiazinane 3,3-dioxide is a type of saturated bicyclic sultam. Saturated bicyclic sultams represent a promising class of sp3-rich three-dimensional scaffolds of utmost importance to organic and medicinal chemistry.

Wirkmechanismus

Target of Action

It has been shown to exhibit both antineoplastic and antibacterial activities .

Mode of Action

It has been observed that certain derivatives of oxathiazinane, including 1,3,4-oxathiazinane 3,3-dioxide, induce high levels of reactive oxygen species (ros) in treated cancer cell lines . This suggests that the compound’s antineoplastic and antibacterial activities may be ROS-driven .

Biochemical Pathways

The induction of ros suggests that it may affect pathways related to oxidative stress and cellular damage .

Result of Action

1,3,4-Oxathiazinane 3,3-dioxide and certain of its derivatives have been shown to exhibit antineoplastic activity in various cancer entities, including breast, skin, pancreas, and colon cancer cell lines . They also display antibacterial effects against multiple bacteria strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Action Environment

The compound’s ros-driven mode of action suggests that factors influencing cellular redox status could potentially impact its efficacy .

Eigenschaften

IUPAC Name |

1,3,4-oxathiazinane 3,3-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c5-8(6)3-7-2-1-4-8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRCZLVPCCLZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Oxathiazinane 3,3-dioxide | |

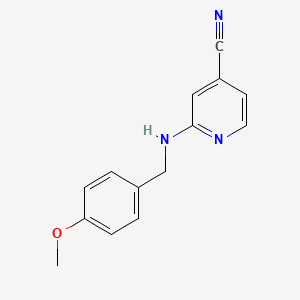

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)